molecular formula C28H44O B149568 (3S,5S,10S,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methyl-5-methylideneheptan-2-yl]-2,3,4,5,6,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol CAS No. 84223-03-0

(3S,5S,10S,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methyl-5-methylideneheptan-2-yl]-2,3,4,5,6,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol

Cat. No.: B149568
CAS No.: 84223-03-0
M. Wt: 396.6 g/mol
InChI Key: MOVFCUILMBMDSX-QKPORZECSA-N
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Description

(3S,5S,10S,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methyl-5-methylideneheptan-2-yl]-2,3,4,5,6,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol, also known as this compound, is a useful research compound. Its molecular formula is C28H44O and its molecular weight is 396.6 g/mol. The purity is usually >95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Polycyclic Compounds - Fused-Ring Compounds - Steroids - Cholestanes - Cholestenes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural Analysis and Molecular Interactions

  • Studies on similar compounds have detailed their crystalline structures, highlighting the significance of molecular conformations and intermolecular interactions in determining their physical and chemical properties. For instance, the asymmetric unit of a related steroidal compound comprises molecules that significantly differ in the orientations of peripheral groups, indicating the diversity in structural configurations possible within this chemical family (Ketuly et al., 2010).

Biological Activity and Therapeutic Potential

  • Steroid derivatives have been explored for their therapeutic potential, including their role as enzyme inhibitors and anti-cancer agents. Androsterone derivatives, for example, have been studied for their ability to inhibit androgen biosynthesis, showcasing the relevance of steroid-based compounds in addressing hormonal imbalances and associated disorders (Djigoué et al., 2012).

Application in Material Science and Chemical Synthesis

  • The manipulation of steroid skeletons has been demonstrated to yield compounds with unique physical and chemical characteristics, useful in material science and as intermediates in chemical synthesis. For example, the synthesis of liver X receptor agonists from hyodeoxycholic acid illustrates the conversion of naturally occurring steroids into functional molecules with potential applications in medicine and pharmacology (Ching, 2013).

Antimicrobial Activity

  • In the quest for new antimicrobial agents, certain steroid derivatives have been evaluated against resistant bacterial strains, such as MRSA. The study of β-sitosterol and other compounds for their binding affinities against key bacterial proteins suggests the utility of steroid derivatives in developing novel therapeutics for challenging infections (Skariyachan et al., 2011).

Properties

IUPAC Name

(3S,5S,10S,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methyl-5-methylideneheptan-2-yl]-2,3,4,5,6,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H44O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h10,14,18,20-22,24-25,29H,3,7-9,11-13,15-17H2,1-2,4-6H3/t20-,21+,22+,24-,25+,27+,28-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOVFCUILMBMDSX-QKPORZECSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=C)CCC(C)C1CCC2C1(CC=C3C2=CCC4C3(CCC(C4)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC=C3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H44O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301004484
Record name Ergosta-7,9(11),24(28)-trien-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301004484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84223-03-0
Record name 24-Methylcholesta-7,9(11),24(28)-trien-3-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084223030
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ergosta-7,9(11),24(28)-trien-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301004484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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